molecular formula C12H9FN2O2 B8154135 2-(2-Fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid

2-(2-Fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B8154135
M. Wt: 232.21 g/mol
InChI Key: ZCFJVXRXYJOUEI-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid is a fluorinated aromatic compound with a pyrimidine ring. The presence of fluorine and methyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the starting materials, followed by a nucleophilic substitution reaction to introduce the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent selection, temperature control, and purification steps are critical to achieving high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylpyridine: Similar in structure but lacks the pyrimidine ring, which can affect its reactivity and biological activity.

    2-Fluoro-5-methylphenylpyrimidine: Similar but with a different substitution pattern, which can influence its chemical properties and applications.

Uniqueness

2-(2-Fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid is unique due to the combination of the fluorine atom, methyl group, and pyrimidine ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-7-2-3-9(10(13)4-7)11-14-5-8(6-15-11)12(16)17/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFJVXRXYJOUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(C=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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